2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid is an organic compound with the molecular formula C10H9F3O2S It is characterized by the presence of a trifluoroethyl group attached to a sulfanylphenyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid typically involves the reaction of 4-bromophenylacetic acid with 2,2,2-trifluoroethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to the production of reactive oxygen species (ROS) and the inflammatory response, thereby exerting its effects.
Comparison with Similar Compounds
- {4-[(2,2,2-Trifluoroethyl)sulfonyl]phenyl}acetic acid
- [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
- [5-Fluoro-2-(trifluoromethyl)phenyl]acetic acid
Comparison:
- Uniqueness: 2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and ether analogs.
- Chemical Properties: The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethylsulfanyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c11-10(12,13)6-16-8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGIDCUCFVATDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)SCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.